molecular formula C13H22N2O B3171524 N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine CAS No. 946682-82-2

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Cat. No.: B3171524
CAS No.: 946682-82-2
M. Wt: 222.33 g/mol
InChI Key: HSLZUXJUKSFHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is an organic compound with the molecular formula C13H22N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a phenoxy group, and a diethylamine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine typically involves the reaction of 2-amino-4-methylphenol with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield. The general reaction scheme is as follows:

    Starting Materials: 2-amino-4-methylphenol and diethylamine.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or a similar catalyst.

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and phenoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine: This compound has a similar structure but differs in the substitution pattern on the phenoxy group and the presence of a phenyl group.

    N-[2-(2-Amino-4-methoxyphenoxy)ethyl]-N,N-diethylamine: This compound has a methoxy group instead of a methyl group on the phenoxy ring.

Uniqueness

N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine is unique due to its specific substitution pattern and the presence of both amino and diethylamine groups. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-11(3)10-12(13)14/h6-7,10H,4-5,8-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLZUXJUKSFHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 4
Reactant of Route 4
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 5
Reactant of Route 5
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.